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Compound of Interest

Compound Name: 7-Tridecanone

Cat. No.: B047724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-
tridecanone, a valuable intermediate in organic synthesis, through the oxidation of the

secondary alcohol 7-tridecanol. Four common and effective oxidation methods are presented:

Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-

Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation.

These protocols are designed to offer a comparative overview, enabling researchers to select

the most suitable method based on factors such as reaction conditions, reagent toxicity, and

desired purity.

Chemical Transformation
The fundamental chemical transformation is the oxidation of a secondary alcohol to a ketone.

Caption: General reaction for the oxidation of 7-tridecanol to 7-tridecanone.

Comparative Data Summary
The following table summarizes the quantitative data for the different oxidation methods,

allowing for easy comparison of their efficiency and reaction conditions.
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Oxidation
Method

Oxidizing
Agent

Typical
Yield (%)

Reaction
Time (h)

Temperatur
e (°C)

Key
Considerati
ons

Jones

Oxidation

CrO₃, H₂SO₄,

Acetone
85-95 0.5 - 2 0 - 25

Strong acid,

toxic Cr(VI)

PCC

Oxidation

Pyridinium

Chlorochrom

ate

80-90 2 - 4
25 (Room

Temp)

Anhydrous,

toxic Cr(VI)

Swern

Oxidation

(COCl)₂,

DMSO, Et₃N
>95 1 - 2 -78

Anhydrous,

cryogenic,

odorous

byproduct

TEMPO-

mediated

TEMPO,

NaOCl
90-98 1 - 3 0

Mild,

catalytic,

biphasic

system

Jones Oxidation
The Jones oxidation is a robust and high-yielding method for the oxidation of secondary

alcohols to ketones.[1][2] It utilizes a solution of chromium trioxide in sulfuric acid and acetone.

[1]

Experimental Protocol
Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 ml of

concentrated sulfuric acid (H₂SO₄). Cautiously dilute the mixture with distilled water to a final

volume of 100 ml.

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve

10.0 g (49.9 mmol) of 7-tridecanol in 100 ml of acetone. Cool the solution to 0°C in an ice

bath.

Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution,

maintaining the temperature below 25°C. The reaction is exothermic. The color of the
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reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to

Cr(III).

Quenching: After the addition is complete and the green color persists, add isopropyl alcohol

dropwise to quench any excess oxidizing agent until the orange color is no longer visible.

Workup: Decant the acetone solution from the precipitated chromium salts. Wash the salts

with additional acetone. Combine the acetone fractions and remove the solvent under

reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium

bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium

sulfate.

Purification: Filter to remove the drying agent and concentrate the solution under reduced

pressure to yield crude 7-tridecanone. Further purification can be achieved by vacuum

distillation or column chromatography on silica gel.

Quantitative Data
Reactant/
Product

Molecular
Weight (
g/mol )

Amount
Moles
(mmol)

Theoretic
al Yield
(g)

Actual
Yield (g)

Yield (%)

7-

Tridecanol
200.36 10.0 g 49.9 - - -

7-

Tridecanon

e

198.34 - - 9.90 8.91 ~90

Jones Oxidation Workflow
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Reaction Setup
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Quench with isopropanol
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Caption: Workflow for the Jones oxidation of 7-tridecanol.
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Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder oxidizing agent than chromic acid and is often used for the selective oxidation

of alcohols to aldehydes and ketones under anhydrous conditions.[3][4] The use of Celite or

molecular sieves is recommended to simplify the workup by adsorbing the chromium

byproducts.[5][6]

Experimental Protocol
Reaction Setup: To a stirred suspension of 1.2 equivalents of Pyridinium Chlorochromate

(PCC) and an equal weight of Celite in anhydrous dichloromethane (CH₂Cl₂), add a solution

of 1 equivalent of 7-tridecanol in anhydrous CH₂Cl₂ at room temperature.

Oxidation: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel or Celite to remove the chromium residues.

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-
tridecanone. The product can be further purified by column chromatography.

Quantitative Data
Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reaction Time
(h)

7-Tridecanol 200.36 1.0 - -

PCC 215.56 1.2 - -

7-Tridecanone 198.34 - 80-90 2 - 4

PCC Oxidation Workflow
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Reaction Setup

Oxidation

Workup & Purification

Suspend PCC and Celite in CH₂Cl₂

Add 7-tridecanol solution

Stir at room temperature (2-4 h)

Monitor by TLC
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Caption: Workflow for the PCC oxidation of 7-tridecanol.
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Swern Oxidation
The Swern oxidation is a very mild and highly efficient method that uses dimethyl sulfoxide

(DMSO) activated by oxalyl chloride at low temperatures.[7][8] It is particularly useful for

substrates sensitive to harsher conditions.[9]

Experimental Protocol
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen), dissolve 2.2 equivalents of oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂)

and cool to -78°C (dry ice/acetone bath). To this, slowly add a solution of 2.5 equivalents of

anhydrous DMSO in CH₂Cl₂, maintaining the temperature below -60°C. Stir for 15 minutes.

Addition of Alcohol: Add a solution of 1 equivalent of 7-tridecanol in CH₂Cl₂ dropwise,

keeping the temperature at -78°C. Stir for 30-45 minutes.

Formation of Ylide: Add 5 equivalents of triethylamine (Et₃N) dropwise to the reaction

mixture.

Warming and Quenching: Allow the reaction to warm to room temperature, then quench by

adding water.

Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine

the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate

solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.

Purification: Filter and concentrate under reduced pressure. The crude product can be

purified by flash chromatography on silica gel.

Quantitative Data
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reaction Time
(h)

7-Tridecanol 200.36 1.0 - -

Oxalyl Chloride 126.93 2.2 - -

DMSO 78.13 2.5 - -

Triethylamine 101.19 5.0 - -

7-Tridecanone 198.34 - >95 1 - 2
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Caption: Workflow for the Swern oxidation of 7-tridecanol.
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TEMPO-mediated Oxidation
This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO with a

stoichiometric co-oxidant, typically sodium hypochlorite (bleach), in a biphasic system.[10][11] It

is considered a "green" and highly selective oxidation method.[12]

Experimental Protocol
Reaction Setup: In a round-bottom flask, combine 7-tridecanol (1 equivalent), TEMPO (0.01

equivalents), and dichloromethane (CH₂Cl₂). Add a solution of potassium bromide (KBr, 0.1

equivalents) in water.

Oxidation: Cool the biphasic mixture to 0°C with vigorous stirring. Prepare a solution of

sodium hypochlorite (NaOCl, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 1.1

equivalents) in water. Add this solution dropwise to the reaction mixture, maintaining the

temperature below 5°C. Stir at 0°C for 1-3 hours, monitoring by TLC.

Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the

organic layers and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield 7-tridecanone.

Quantitative Data
Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reaction Time
(h)

7-Tridecanol 200.36 1.0 - -

TEMPO 156.25 0.01 - -

NaOCl 74.44 1.1 - -

7-Tridecanone 198.34 - 90-98 1 - 3

TEMPO-mediated Oxidation Workflow
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Caption: Workflow for the TEMPO-mediated oxidation of 7-tridecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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